molecular formula C12H13N3O5S B2731214 2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 897622-74-1

2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B2731214
CAS No.: 897622-74-1
M. Wt: 311.31
InChI Key: WKPLRQWEUTYARX-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfonamide group, and various functional groups such as hydroxyl, methoxy, and methyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the sulfonamide group and other functional groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Functional groups on the aromatic ring can be substituted with other groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may produce an amine derivative.

Scientific Research Applications

2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in microorganisms or cancer cells, leading to their death or reduced proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • 2-hydroxy-N-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • 2-hydroxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Uniqueness

Compared to similar compounds, 2-hydroxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the presence of both methoxy and methyl groups on the aromatic ring. This structural feature can influence its chemical reactivity, biological activity, and overall pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-7-3-4-9(20-2)8(5-7)15-21(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPLRQWEUTYARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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